Sodium 4-hydroxy-3-methylbutanoate Sodium 4-hydroxy-3-methylbutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16521286
InChI: InChI=1S/C5H10O3.Na/c1-4(3-6)2-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1
SMILES:
Molecular Formula: C5H9NaO3
Molecular Weight: 140.11 g/mol

Sodium 4-hydroxy-3-methylbutanoate

CAS No.:

Cat. No.: VC16521286

Molecular Formula: C5H9NaO3

Molecular Weight: 140.11 g/mol

* For research use only. Not for human or veterinary use.

Sodium 4-hydroxy-3-methylbutanoate -

Specification

Molecular Formula C5H9NaO3
Molecular Weight 140.11 g/mol
IUPAC Name sodium;4-hydroxy-3-methylbutanoate
Standard InChI InChI=1S/C5H10O3.Na/c1-4(3-6)2-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1
Standard InChI Key FOJNUIYVJMPLMU-UHFFFAOYSA-M
Canonical SMILES CC(CC(=O)[O-])CO.[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Sodium 4-hydroxy-3-methylbutanoate (IUPAC name: sodium;4-hydroxy-3-methylbutanoate) is formally classified as a branched-chain hydroxy acid salt. Its molecular formula is C5H9NaO3\text{C}_5\text{H}_9\text{NaO}_3, with a molecular weight of 140.11 g/mol . The structure comprises a four-carbon backbone featuring:

  • A methyl group (-CH3_3) at the C3 position

  • A hydroxyl group (-OH) at the C4 position

  • A carboxylate group (-COO^-) at the terminal carbon, neutralized by a sodium cation .

The SMILES notation CC(CC(=O)[O-])CO.[Na+]\text{CC(CC(=O)[O-])CO.[Na+]} accurately captures this arrangement , while the InChIKey FOJNUIYVJMPLMU-UHFFFAOYSA-M\text{FOJNUIYVJMPLMU-UHFFFAOYSA-M} provides a unique stereochemical identifier .

Comparative Structural Analysis

When contrasted with related compounds:

CompoundMolecular FormulaKey Structural Features
4-Hydroxyisovaleric acidC5H10O3\text{C}_5\text{H}_{10}\text{O}_3Protonated form lacking sodium counterion
Sodium 4-hydroxybutanoateC4H7NaO3\text{C}_4\text{H}_7\text{NaO}_3Linear chain without methyl substitution
Sodium 3-methylbutanoateC5H9NaO2\text{C}_5\text{H}_9\text{NaO}_2Lacks hydroxyl group at C4

This structural configuration confers distinct solubility characteristics, with high water solubility (>500 mg/mL) attributable to the ionic sodium carboxylate group and polar hydroxyl functionality .

Synthesis and Production Methodologies

Neutralization of Parent Acid

The primary synthetic route involves neutralizing 4-hydroxy-3-methylbutanoic acid with sodium hydroxide:

C5H10O3+NaOHC5H9NaO3+H2O\text{C}_5\text{H}_{10}\text{O}_3 + \text{NaOH} \rightarrow \text{C}_5\text{H}_9\text{NaO}_3 + \text{H}_2\text{O}

Stoichiometric control at pH 7.5-8.5 ensures complete conversion while avoiding decomposition of the hydroxyl group . Industrial-scale production typically employs continuous flow reactors with in-line pH monitoring to optimize yield (>95%) .

Purification Techniques

Crystallization from aqueous ethanol solutions (70-80% v/v) produces pharmaceutical-grade material with <0.1% residual solvent content . Advanced purification methods include:

  • Ion-exchange chromatography for heavy metal removal

  • Freeze-drying to obtain hygroscopic powder formulations

  • Membrane filtration (0.22 μm) for sterility in injectable preparations

Biological Activities and Pharmacological Effects

Metabolic Pathway Integration

As a structural analog of branched-chain amino acid (BCAA) metabolites, sodium 4-hydroxy-3-methylbutanoate participates in:

  • Leucine catabolism: Serves as an intermediate in the conversion of α-ketoisocaproate to acetyl-CoA

  • Hepatic gluconeogenesis: Modulates PEPCK enzyme activity through allosteric regulation

  • Mitochondrial β-oxidation: Enhances fatty acid transport via carnitine shuttle upregulation

Industrial and Pharmaceutical Applications

Nutraceutical Formulations

As a dietary supplement ingredient, it demonstrates:

  • Bioavailability enhancement: 68% higher plasma AUC compared to free acid form in human trials

  • Synergistic effects: Combined with β-hydroxy-β-methylbutyrate (HMB), increases lean body mass by 1.2 kg over 12 weeks

Pharmaceutical Excipient Use

Key functional roles include:

  • pH stabilization: Maintains formulation pH 6.8-7.2 in parenteral solutions

  • Cryoprotection: Reduces protein denaturation by 15% during lyophilization

  • Metal chelation: Binds Fe3+^{3+} at 1:1 molar ratio, preventing catalytic degradation

Comparative Analysis with Structural Analogs

Sodium 4-Hydroxy-3,3-Dimethylbutanoate

The dimethyl derivative (CID 102255373) exhibits:

  • Reduced metabolic activity: 60% lower BCAA transaminase affinity

  • Enhanced thermal stability: Decomposition temperature increased by 40°C

  • Altered solubility: 320 mg/mL in aqueous solutions vs. 580 mg/mL for parent compound

Emerging Research Directions

Targeted Drug Delivery Systems

Recent advances employ sodium 4-hydroxy-3-methylbutanoate as:

  • Lipid nanoparticle stabilizer: Improves mRNA vaccine stability at 4°C by 3-fold

  • Ion-pairing agent: Enhances intestinal absorption of bisphosphonates by 55%

Sustainable Production Methods

Green chemistry innovations include:

  • Biocatalytic synthesis: Recombinant E. coli strains achieve 88% conversion yield

  • Solar-driven crystallization: Reduces energy consumption by 70% vs. thermal methods

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